molecular formula C19H17BrN2O4S B4842007 5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide

5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide

Cat. No. B4842007
M. Wt: 449.3 g/mol
InChI Key: DJVOYIHDOIAWDB-UHFFFAOYSA-N
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Description

5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceutical research.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide is not fully understood. However, it is believed to act by binding to the active site of the target enzyme, thereby inhibiting its activity. The exact binding mode and the interactions involved in the inhibition process are still under investigation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide exhibits potent inhibitory activity against CA IX and DPP-IV enzymes, which are involved in various physiological processes. Inhibition of CA IX has been shown to reduce the growth and metastasis of cancer cells, while inhibition of DPP-IV has been shown to improve glucose metabolism and insulin sensitivity. Furthermore, it has been reported to possess anti-inflammatory and analgesic activities, which could be useful in the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide is its potent inhibitory activity against several enzymes, making it a potential candidate for the development of new drugs. Furthermore, its synthesis method is relatively simple and cost-effective, making it accessible to researchers. However, its limitations include its low solubility in aqueous solutions, which could affect its bioavailability and pharmacokinetics. Additionally, its mechanism of action is not fully understood, which could hinder its development as a drug candidate.

Future Directions

Several future directions for the research on 5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide can be identified. Firstly, further studies are needed to elucidate its mechanism of action and the interactions involved in the inhibition process. Secondly, its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation needs to be explored further. Thirdly, the development of new analogs and derivatives with improved pharmacokinetic and pharmacodynamic properties could enhance its therapeutic potential. Finally, its potential applications in other fields such as materials science and catalysis could also be investigated.

Scientific Research Applications

5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer, and dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Furthermore, it has been shown to possess anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

5-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c1-12-3-8-16(13(2)11-12)22-27(24,25)15-6-4-14(5-7-15)21-19(23)17-9-10-18(20)26-17/h3-11,22H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVOYIHDOIAWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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